molecular formula C17H21N3O2S3 B2528267 2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide CAS No. 681224-82-8

2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

Cat. No. B2528267
CAS RN: 681224-82-8
M. Wt: 395.55
InChI Key: DYEOGTSJCKEJBO-UHFFFAOYSA-N
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Description

2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O2S3 and its molecular weight is 395.55. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Baviskar et al. (2013) synthesized a series of compounds related to the chemical and evaluated their antimicrobial activity, particularly against bacteria like Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus niger and Candida albicans. The compounds showed promising results, suggesting potential applications in fighting microbial infections (Baviskar, Khadabadi, & Deore, 2013).

  • Alsarahni et al. (2017) designed amino acetylenic and thiocarbonate derivatives of similar structures for potential use as antimicrobial agents. These compounds demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Candida albicans, underlining their potential in medical applications (Alsarahni, Eldeen, Al-kaissi, Adham, & Al-Muhtaseb, 2017).

Anticancer Applications

  • Yushyn et al. (2022) discussed a pharmacophore hybridization approach to design drug-like molecules with anticancer properties. They proposed a cost-effective synthesis method for a molecule structurally similar to the one , indicating its potential application in anticancer research (Yushyn, Holota, & Lesyk, 2022).

Optoelectronic Applications

  • Camurlu and Guven (2015) explored the optoelectronic properties of polymers derived from thiazole-containing monomers similar to the compound . Their research suggests potential applications of these compounds in the field of conducting polymers and optoelectronics (Camurlu & Guven, 2015).

Crystal Structure Studies

Enzyme Inhibition Studies

properties

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S3/c1-12-4-2-6-20(8-12)16(22)11-23-10-15(21)19-17-18-13(9-25-17)14-5-3-7-24-14/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEOGTSJCKEJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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